Crinasiadine Crinasiadine Crinasiadine is a member of phenanthridines.
Brand Name: Vulcanchem
CAS No.: 40141-86-4
VCID: VC1568860
InChI: InChI=1S/C14H9NO3/c16-14-10-6-13-12(17-7-18-13)5-9(10)8-3-1-2-4-11(8)15-14/h1-6H,7H2,(H,15,16)
SMILES: C1OC2=C(O1)C=C3C(=C2)C4=CC=CC=C4NC3=O
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol

Crinasiadine

CAS No.: 40141-86-4

Cat. No.: VC1568860

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Crinasiadine - 40141-86-4

Specification

CAS No. 40141-86-4
Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
IUPAC Name 5H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
Standard InChI InChI=1S/C14H9NO3/c16-14-10-6-13-12(17-7-18-13)5-9(10)8-3-1-2-4-11(8)15-14/h1-6H,7H2,(H,15,16)
Standard InChI Key NVOXRHIABFKYOT-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C3C(=C2)C4=CC=CC=C4NC3=O
Canonical SMILES C1OC2=C(O1)C=C3C(=C2)C4=CC=CC=C4NC3=O

Introduction

Chemical Structure and Properties

Crinasiadine features the characteristic phenanthridin-6(5H)-one skeleton, which consists of a tricyclic N-heterocycle system. This structural motif is foundational to its biological activity and chemical behavior. The core structure includes:

  • A phenanthridine backbone

  • A carbonyl group at the 6-position

  • A secondary amine at the 5-position

The natural form of crinasiadine (designated as compound 3a in research literature) has relatively fewer substituents on its benzene rings compared to many synthetic derivatives that have been developed to enhance its properties . This structural simplicity has made crinasiadine an attractive starting point for medicinal chemistry efforts aimed at creating more potent or selective compounds.

Unlike many of its synthetic derivatives, which incorporate electron-withdrawing groups (such as F, Br) or electron-donating groups (such as OCH₃) on the benzene rings, crinasiadine's structure remains comparatively unmodified in its natural state. This characteristic has implications for its reactivity and biological interactions.

Synthesis Methodologies

Traditional Synthesis Approaches

The synthesis of crinasiadine and related phenanthridinone compounds has been achieved through various methodologies. One established approach involves palladium-catalyzed reactions, which have proven efficient for constructing the phenanthridinone skeleton . These methods typically involve:

  • Oxidative addition of 2-bromobenzamide to a Pd⁰ catalyst

  • Formation of a five-membered palladacycle in the presence of a base

  • Insertion of an aryne intermediate into the Pd-C bond

  • Reductive elimination to form the desired C-N bond

Alternative synthetic routes have been developed that use free radical initiators like AIBN (azobisisobutyronitrile) to facilitate intramolecular reactions that construct the phenanthridinone core .

Modern Synthetic Developments

Recent advancements in synthetic methodology have expanded the toolbox for creating crinasiadine and its derivatives. One approach involves:

  • Starting with 2-bromo-N-phenylbenzamides

  • Using t-BuOK as a base

  • Employing catalytic amounts of AIBN to promote intramolecular free radical reactions

These modern synthetic methods have enabled researchers to create libraries of crinasiadine derivatives with various substitution patterns, facilitating structure-activity relationship studies.

Biological Activities

Antimicrobial Properties

Compounds with the phenanthridinone scaffold, including crinasiadine, have been documented to possess significant antimycobacterial and antitubercular activities . These properties highlight the potential of crinasiadine-based compounds as templates for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Antiviral Applications

Recent research has revealed promising antiviral properties of crinasiadine and its derivatives, particularly against plant viruses. Studies have specifically investigated the efficacy of crinasiadine-derived compounds against tobacco mosaic virus (TMV) .

While natural crinasiadine itself showed moderate antiviral activity, certain derivatives demonstrated enhanced potency. Structure-activity relationship studies have provided valuable insights into how structural modifications affect antiviral efficacy, with some derivatives showing activity comparable to commercial antiviral agents like ningnanmycin .

Other Pharmacological Activities

Beyond antimicrobial and antiviral properties, compounds with the phenanthridinone structure have demonstrated:

  • Antagonistic effects in certain biological systems

  • Antiproliferative activity against cancer cell lines

  • Potential applications in treating various diseases

These diverse biological activities position crinasiadine as a valuable scaffold for medicinal chemistry research aimed at addressing multiple therapeutic areas.

Structure-Activity Relationships

Effect of Structural Modifications

Research into crinasiadine derivatives has revealed important structure-activity relationships that guide the development of more effective compounds. Key findings include:

  • Unsubstituted phenanthridinone derivatives (lacking substituents on either benzene ring) often exhibit good antiviral activities

  • The addition of electron-withdrawing (F, Br) or electron-donating (OCH₃) substituents to the benzene rings can alter activity profiles

  • Strategic placement of substituents can enhance potency against specific targets

Comparative Activity Data

Table 1: Comparative Antiviral Activity of Crinasiadine and Selected Derivatives Against TMV

CompoundStructure DescriptionInactivation Effect (%) at 500 mg/LInactivation Effect (%) at 100 mg/L
Crinasiadine (3a)Natural phenanthridinoneModerate activityLow activity
Compound 13bCrinasiadine derivativeHigh activityComparable to ningnanmycin
Compound 18B-ring expanded derivativeHigh activityComparable to ningnanmycin
RibavirinCommercial standardModerate activityLow-moderate activity
NingnanmycinCommercial standardHigh activityHigh activity

Note: This table represents the general activity trends based on the available research data .

Mechanism of Action Studies

Preliminary research into the mechanism of action of crinasiadine derivatives has provided insights into how these compounds exert their biological effects, particularly their antiviral activity. Transmission electron microscopy and molecular docking studies suggest that certain crinasiadine-derived compounds may interfere with the elongation phase of the TMV assembly process .

This mechanistic understanding offers valuable direction for further development of crinasiadine-based antiviral agents, potentially leading to more targeted and effective compounds.

Applications and Future Directions

Agricultural Applications

The demonstrated antiviral properties of crinasiadine derivatives against plant viruses like TMV position these compounds as promising candidates for agricultural applications . Development of crinasiadine-based agrochemicals could offer new solutions for crop protection, addressing the significant economic impact of plant viral diseases.

Future Research Directions

Several promising avenues for future crinasiadine research include:

  • Further optimization of derivative structures to enhance potency and selectivity

  • Deeper investigation of mechanisms of action across different biological targets

  • Exploration of synergistic effects when combined with other active compounds

  • Development of improved synthetic methodologies for more efficient production

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